molecular formula C21H22BrN3O3S B2570798 3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1184970-52-2

3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2570798
CAS No.: 1184970-52-2
M. Wt: 476.39
InChI Key: ARHKZYSUZJDCCB-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the spirocyclic core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure.

    Introduction of the bromophenyl group: This can be achieved through a bromination reaction using reagents such as bromine or N-bromosuccinimide.

    Attachment of the dimethylbenzenesulfonyl group: This step typically involves a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:

    Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The bromophenyl group can be used in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

    Medicinal chemistry: It can be used as a scaffold for the development of new pharmaceuticals.

    Materials science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological studies: It can be used to study the interactions of spirocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can interact with various enzymes or receptors, modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-dibromotriphenylamine: Similar in having bromophenyl groups but lacks the spirocyclic structure.

    1,3,5-tris(4-aminophenyl)benzene: Contains multiple phenyl groups but differs in functional groups and overall structure.

Uniqueness

The uniqueness of 3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one lies in its spirocyclic structure combined with the presence of both bromophenyl and dimethylbenzenesulfonyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-bromophenyl)-8-(3,4-dimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S/c1-14-3-8-18(13-15(14)2)29(27,28)25-11-9-21(10-12-25)23-19(20(26)24-21)16-4-6-17(22)7-5-16/h3-8,13H,9-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHKZYSUZJDCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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